Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate
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Overview
Description
3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan is a chemical compound with the molecular formula C8H8Cl2O6 and a molecular weight of 271.05 g/mol . This compound is characterized by its two chlorocarbonyl groups attached to a hexahydrofurofuran ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan typically involves the reaction of hexahydrofurofuran with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane to facilitate the reaction. The process requires careful handling of phosgene due to its highly toxic nature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade phosgene and advanced reaction vessels to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding carbamates or carbonates.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form hexahydrofurofuran and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Tertiary amines or pyridine can be used as catalysts to enhance reaction rates.
Major Products
Carbamates: Formed by the reaction with amines.
Carbonates: Formed by the reaction with alcohols.
Hydrolysis Products: Hexahydrofurofuran and hydrochloric acid.
Scientific Research Applications
3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan involves the reactivity of its chlorocarbonyl groups. These groups can react with nucleophiles to form stable covalent bonds, making the compound useful in various chemical modifications. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or polymer cross-linking in industrial applications .
Comparison with Similar Compounds
Similar Compounds
Hexahydrofurofuran: The parent compound without chlorocarbonyl groups.
Bis(chlorocarbonyl)furan: A similar compound with a furan ring instead of a hexahydrofurofuran ring.
Uniqueness
3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan is unique due to its dual chlorocarbonyl groups attached to a hexahydrofurofuran ring, providing distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
(6-carbonochloridoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O6/c9-7(11)15-3-1-13-6-4(16-8(10)12)2-14-5(3)6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQRCZYCGISTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)Cl)OC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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